1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride is a synthetic compound with the molecular formula and a molecular weight of 284.27 g/mol. It is classified as a piperazine derivative, which is notable for its presence in various pharmacologically active compounds. This compound is primarily utilized in scientific research, particularly in studies related to neuropharmacology and enzyme interactions .
The synthesis of 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride typically involves several chemical reactions. A common method includes:
These methods may vary slightly based on specific laboratory techniques or desired yields.
The molecular structure of 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride can be represented using several notations:
InChI=1S/C12H25N3.2ClH/c1-14-7-9-15(10-8-14)6-4-12-3-2-5-13-11-12;;/h12-13H,2-11H2,1H3;2*1H
CN1CCN(CC1)CCC2CCCNC2.Cl.Cl
These representations illustrate the compound's complex structure, characterized by a piperazine ring and an ethyl-piperidine side chain .
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for exploring its biochemical interactions and potential therapeutic applications .
The mechanism of action for 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to influence:
This mechanism contributes to its potential use in neuropharmacological research.
The compound exhibits several notable physical properties:
Key chemical properties include:
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride has several scientific applications:
Research involving this compound contributes to understanding various neurological disorders and developing potential therapeutic agents targeting specific pathways .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: